molecular formula C25H22N2O3 B4198300 N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide

N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4198300
M. Wt: 398.5 g/mol
InChI Key: CIZHVBSVBHYWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide, also known as MPPI, is a novel small molecule compound with potential for therapeutic use. It has been synthesized using a variety of methods and has shown promise in scientific research applications.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to act on multiple pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. This compound also activates the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the reduction of inflammation. This compound also has anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has several advantages for lab experiments, including its high purity, good yield, and potential for therapeutic use. However, there are also limitations to its use, including its relatively low solubility and stability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide. One area of interest is the development of more effective methods for synthesizing this compound, including the use of alternative coupling reactions and the optimization of reaction conditions. Another area of interest is the elucidation of the mechanism of action of this compound, including the identification of specific targets and pathways. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, including the development of appropriate animal models for testing. Finally, there is potential for the development of novel derivatives of this compound with improved solubility and stability, which may enhance its therapeutic potential.

Scientific Research Applications

N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been studied for its potential therapeutic use in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It also has anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(2-phenoxyacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-18-11-13-19(14-12-18)26-25(29)16-27-15-22(21-9-5-6-10-23(21)27)24(28)17-30-20-7-3-2-4-8-20/h2-15H,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZHVBSVBHYWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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